N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide
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Overview
Description
N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a difluorobenzene derivative reacts with the pyrrolidinone intermediate.
Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the pyrrolidinone derivative with an appropriate acrylamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
Scientific Research Applications
N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The interaction with molecular targets can influence signaling pathways, gene expression, and cellular processes, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,6-Dichlorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide: Similar structure but with chlorine atoms instead of fluorine.
N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]but-2-enamide: Similar structure but with a but-2-enamide moiety instead of prop-2-enamide.
Uniqueness
N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-2-11(18)16-10-6-7-17(13(10)19)12-8(14)4-3-5-9(12)15/h2-5,10H,1,6-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTRQCZAXWHDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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